(E)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-phenylethene-1-sulfonamide
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Overview
Description
(E)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-phenylethene-1-sulfonamide is a complex organic compound characterized by the presence of furan, thiophene, and phenylethene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-phenylethene-1-sulfonamide typically involves multi-step organic reactions The initial step often includes the formation of the furan and thiophene moieties, followed by their coupling with a phenylethene derivative
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. These methods help in maintaining consistent reaction conditions and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-phenylethene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(E)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-phenylethene-1-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of (E)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-phenylethene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
(E)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-phenylethene-1-sulfonamide: shares structural similarities with other sulfonamide derivatives, such as sulfanilamide and sulfathiazole.
Thiophene and furan derivatives: Compounds like thiophene-2-carboxylic acid and furan-2-carboxylic acid exhibit similar reactivity patterns.
Uniqueness
The uniqueness of this compound lies in its combination of furan, thiophene, and phenylethene groups, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(E)-N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-2-phenylethenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3S2/c20-24(21,13-10-15-6-2-1-3-7-15)19-14-16(17-8-4-11-22-17)18-9-5-12-23-18/h1-13,16,19H,14H2/b13-10+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFMOWBPGERKBJS-JLHYYAGUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NCC(C2=CC=CO2)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NCC(C2=CC=CO2)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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